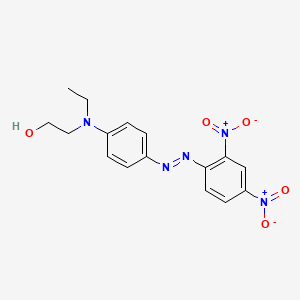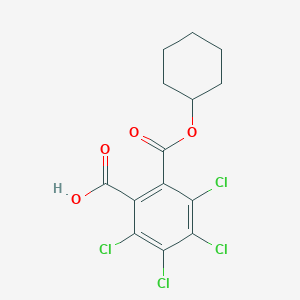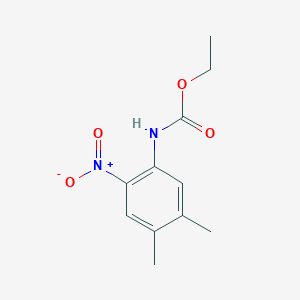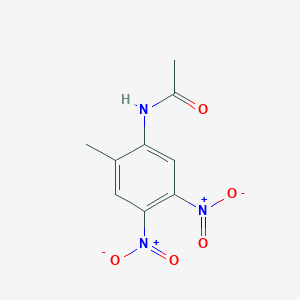
rel-(4aR,10aS)-4a,5,10,10a-Tetrahydro-5,10-methanobenzocycloocten-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes and reaction conditions for RCL T179825 are not extensively documented in the available literature. it is typically synthesized through organic synthesis methods involving the formation of carbon-oxygen bonds. Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and characterization to ensure the desired product’s identity and purity .
Analyse Des Réactions Chimiques
RCL T179825 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
RCL T179825 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in biochemical assays and as a probe in molecular biology studies.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of RCL T179825 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .
Comparaison Avec Des Composés Similaires
RCL T179825 can be compared with other similar compounds, such as:
Borane dimethyl sulfide complex: This compound has a similar molecular structure and is used in similar applications, including organic synthesis and as a reducing agent.
N-(3-Methylphenyl)-2-oxo-2-((2E)-2-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide: This compound has a different molecular structure but shares similar applications in drug discovery and development.
RCL T179825 is unique due to its specific molecular structure and the range of applications it offers in various scientific fields .
Propriétés
Numéro CAS |
1217519-02-2 |
|---|---|
Formule moléculaire |
C13H12O |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
(2S,7R)-tricyclo[6.4.1.02,7]trideca-3,5,9,11-tetraen-13-one |
InChI |
InChI=1S/C13H12O/c14-13-11-7-3-4-8-12(13)10-6-2-1-5-9(10)11/h1-12H/t9-,10+,11?,12? |
Clé InChI |
ODYPPHQNEWLUFF-ZYANWLCNSA-N |
SMILES isomérique |
C1=C[C@@H]2[C@H](C=C1)C3C=CC=CC2C3=O |
SMILES canonique |
C1=CC2C(C=C1)C3C=CC=CC2C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



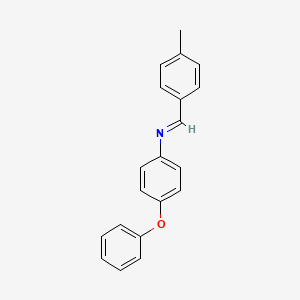
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
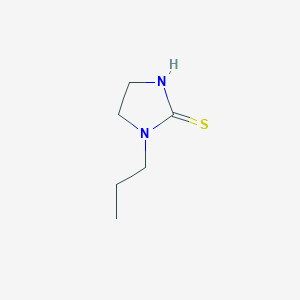
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
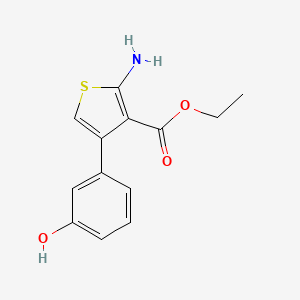
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)



